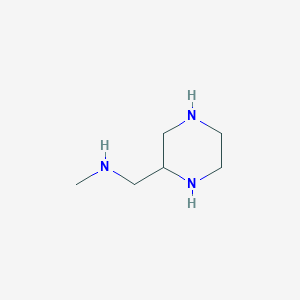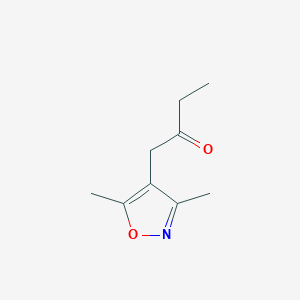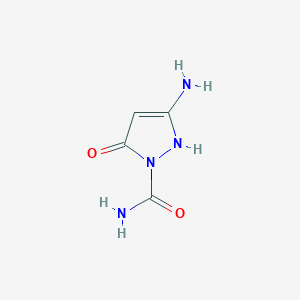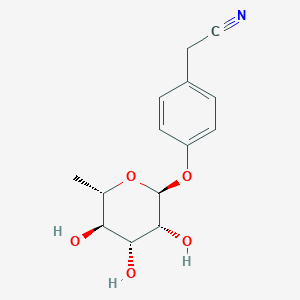
6-アミノキノリン-2-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Aminoquinoline-2-carboxylic acid (AQCA) is a heterocyclic compound that has a wide range of applications in the field of medicinal chemistry. It is a derivative of quinoline, which is a bicyclic aromatic compound. AQCA has been extensively studied due to its potential therapeutic properties, including antimalarial, anticancer, and antibacterial activities.
科学的研究の応用
HPLCにおけるアミノ酸誘導体化
6-アミノキノリル-N-ヒドロキシスクシンイミジルカルバメートは、アミノ酸(AA)をアミノキノリルカルバメート(AQC)アナログに誘導体化するのに使用されるよく知られた試薬です . 当初、AQC誘導体化は、アミノ酸(およびアミン)のUV検出を強化し、さらに強化された検出のために蛍光誘導体を提供するために使用されていました .
質量分析(MS)検出の強化
AQC誘導体化は、質量分析(MS)検出も強化できることがわかりました . AQCタグはすべてのアミノ酸で同一であり、ESI-MS検出を容易にします .
アミノ酸のエナンチオ分離
蛍光タグ6-アミノキノリル-N-ヒドロキシスクシンイミジルカルバメート(AQC)は、タンパク質形成アミノ酸(AA)のN末端ラベルであり、逆相分離とAAラセミ体の定量のために設計されています .
キラル固定相での使用
AQCタグ付きAAおよびAA型双性イオン化合物の適用性を、tert-ブチルカルバメート修飾キニーネおよびキニジンベースのキラル固定相でのエナンチオマー分離について試験しました .
2-アミノキノリン-6-カルボン酸ベンジルエステルの合成
市販の6-キノリンカルボン酸から、2-アミノキノリン-6-カルボン酸ベンジルエステルの合成に有効な3段階のシーケンスが開発されました .
腐食抑制
1 M HCl溶液中での軟鋼の腐食に対する2-アミノキノリン-6-カルボン酸の影響を調査しました . この環境では、この化合物は軟鋼の優れた抑制剤であることがわかりました .
作用機序
Target of Action
The primary target of 6-Aminoquinoline-2-carboxylic acid is mild steel, particularly in hydrochloric acid solutions . The compound acts as a corrosion inhibitor, preventing the degradation of the steel surface .
Mode of Action
6-Aminoquinoline-2-carboxylic acid interacts with its target by adsorbing onto the steel surface, forming a protective layer . This adsorption is believed to occur through the active centers of the molecule . The compound acts as a mixed-type inhibitor, affecting both the anodic and cathodic reactions involved in the corrosion process .
Pharmacokinetics
The compound’s ability to adsorb onto surfaces suggests it may have significant distribution potential within the systems it is introduced to .
Result of Action
The primary result of 6-Aminoquinoline-2-carboxylic acid’s action is the inhibition of corrosion in mild steel. The compound’s efficiency as a corrosion inhibitor increases with concentration, reaching an efficiency of 91.8% at a concentration of 500 mg/l . This protective action results in the preservation of the steel surface, preventing its degradation in corrosive environments .
Action Environment
The action of 6-Aminoquinoline-2-carboxylic acid is influenced by the environment in which it is used. In particular, the compound’s effectiveness as a corrosion inhibitor is dependent on the concentration of the compound in the solution
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .
将来の方向性
The development of the synthesis procedure of 2-aminoquinoline-6-carboxylic acid is especially important since gaseous ammonia, ammonium hydroxide, and solutions of ammonia in alcohols all failed to deliver a safe and reliable process . Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
生化学分析
Biochemical Properties
It is known that quinoline derivatives, including 6-Aminoquinoline-2-carboxylic acid, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve various types of chemical bonds and forces .
Cellular Effects
Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that quinoline derivatives can have long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
It is known that quinoline derivatives can have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that quinoline derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that quinoline derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that quinoline derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
特性
IUPAC Name |
6-aminoquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,11H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNMNMAOAGJMPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560955 |
Source


|
| Record name | 6-Aminoquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124551-31-1 |
Source


|
| Record name | 6-Aminoquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the main application of 6-Aminoquinoline-2-carboxylic acid according to the research?
A1: The research paper [] highlights that 6-Aminoquinoline-2-carboxylic acid is a potential monomer for incorporating quinoline units into commercial polymers like polyamides and polyesters. [] This suggests its potential use in material science and polymer chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile](/img/structure/B37759.png)




![2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid](/img/structure/B37767.png)

![(1-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B37769.png)
![10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B37770.png)
![1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B37774.png)



